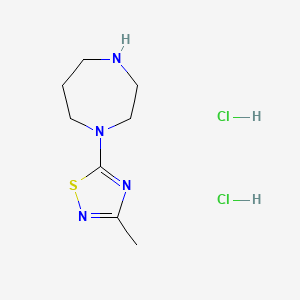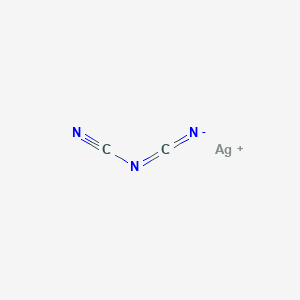
4-(Methylamino)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)butanehydrazide is an organic compound with the molecular formula C5H13N3O It is a hydrazide derivative, characterized by the presence of both a methylamino group and a butanehydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)butanehydrazide typically involves the reaction of 4-(methylamino)butanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{NH(CH}_2\text{)}_3\text{COOH} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{NH(CH}_2\text{)}_3\text{CONHNH}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Methylamino)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-(Methylamino)butanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Methylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving hydrazide and amine functionalities.
類似化合物との比較
Similar Compounds
- 4-(Methylamino)antipyrine hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Uniqueness
4-(Methylamino)butanehydrazide is unique due to its specific combination of a methylamino group and a butanehydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC名 |
4-(methylamino)butanehydrazide |
InChI |
InChI=1S/C5H13N3O/c1-7-4-2-3-5(9)8-6/h7H,2-4,6H2,1H3,(H,8,9) |
InChIキー |
JUDKQHGIGZDNFP-UHFFFAOYSA-N |
正規SMILES |
CNCCCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)








![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
